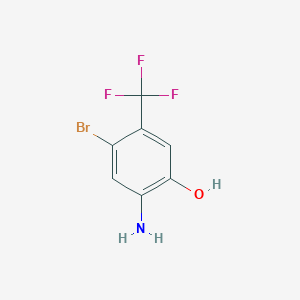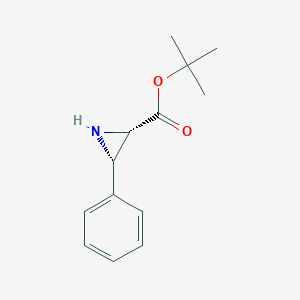![molecular formula C13H20N2O2S2 B1380587 tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate CAS No. 954376-25-1](/img/structure/B1380587.png)
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group, a methyl group, and a pyridin-2-yldisulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate typically involves the following steps:
-
Formation of the Disulfide Linkage: : The initial step involves the formation of the pyridin-2-yldisulfanyl group. This can be achieved by reacting 2-mercaptopyridine with an appropriate disulfide-forming reagent under mild oxidative conditions.
-
Carbamate Formation: : The tert-butyl carbamate group is introduced by reacting tert-butyl chloroformate with N-methyl-2-aminoethanol in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired carbamate intermediate.
-
Coupling Reaction: : The final step involves coupling the pyridin-2-yldisulfanyl intermediate with the carbamate intermediate. This is usually done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The disulfide linkage in tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate can undergo oxidation to form sulfoxides or sulfones under strong oxidative conditions.
-
Reduction: : The disulfide bond can be reduced to yield thiol derivatives using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted carbamates
科学研究应用
Chemistry
In organic synthesis, tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate serves as a versatile intermediate
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential use in drug design. The disulfide bond can act as a cleavable linker in prodrug strategies, where the active drug is released in the reducing environment of the cell. Additionally, the pyridine moiety can interact with biological targets, enhancing the compound’s pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties imparted by the disulfide linkages.
作用机制
The mechanism of action of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the disulfide bond. In biological systems, this bond can be reduced to release thiol-containing compounds, which can then interact with various molecular targets. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[2-(pyridin-3-yldisulfanyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[2-(pyridin-4-yldisulfanyl)ethyl]carbamate
Uniqueness
The uniqueness of this compound lies in the position of the disulfide linkage on the pyridine ring. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets. The 2-position on the pyridine ring provides a specific spatial arrangement that can enhance binding affinity and selectivity in biological systems.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNZAFGJKWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
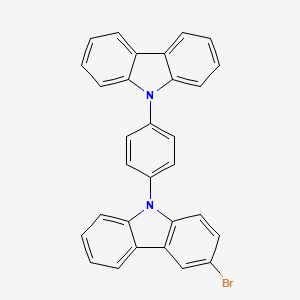
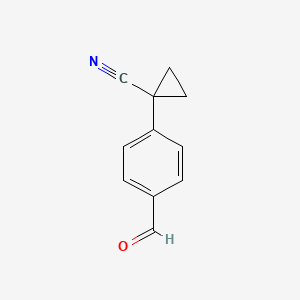
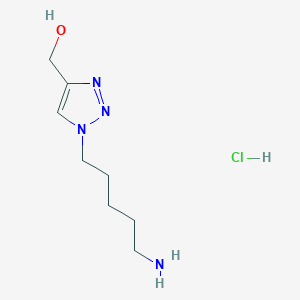
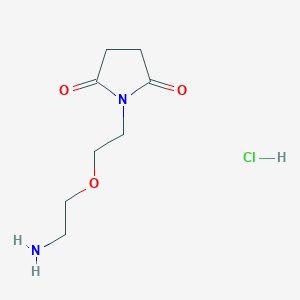
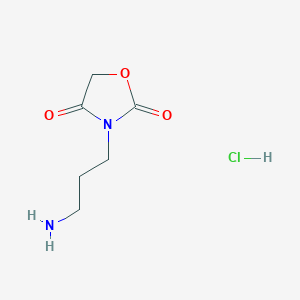

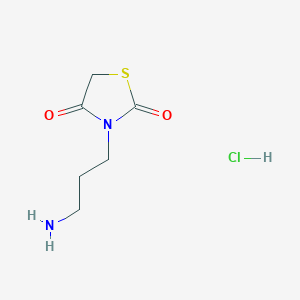
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
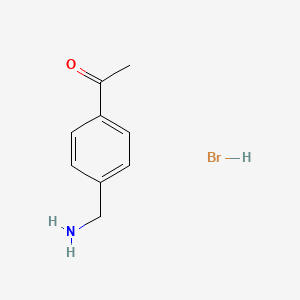
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
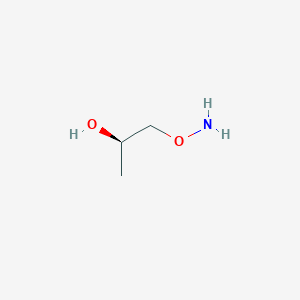
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
